(+)-alpha-Funebrene

Vue d'ensemble

Description

(+)-alpha-Funebrene is a naturally occurring sesquiterpene, a class of terpenes consisting of three isoprene units It is found in various essential oils and is known for its distinctive aroma

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (+)-alpha-Funebrene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often require the presence of specific enzymes, such as sesquiterpene synthases, which facilitate the cyclization process. Laboratory synthesis may involve the use of catalysts and controlled temperature conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction from natural sources, such as essential oils of certain plants. Alternatively, biotechnological methods involving genetically engineered microorganisms can be employed to produce the compound in larger quantities. These methods often involve fermentation processes where the microorganisms are cultured in bioreactors under optimized conditions.

Analyse Des Réactions Chimiques

Types of Reactions

(+)-alpha-Funebrene undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, potentially altering its properties.

Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, modifying the compound’s structure.

Substitution: In these reactions, one functional group in the molecule is replaced by another, which can significantly change the compound’s characteristics.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used, usually in anhydrous solvents.

Substitution: Halogenation reactions may use reagents like chlorine or bromine, often in the presence of a catalyst or under UV light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction may produce hydrocarbons or alcohols. Substitution reactions can result in halogenated derivatives or other substituted compounds.

Applications De Recherche Scientifique

Chemical Applications

1. Building Block for Synthesis

(+)-alpha-Funebrene is studied for its potential as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can be utilized in various chemical reactions, including oxidation, reduction, and substitution.

2. Reaction Mechanisms

The compound undergoes several reactions:

- Oxidation : Can introduce functional groups, altering properties.

- Reduction : Modifies the compound by removing oxygen or adding hydrogen.

- Substitution : Alters the functional groups within the molecule.

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic or basic |

| Reduction | Lithium aluminum hydride | Anhydrous solvents |

| Substitution | Chlorine or bromine | UV light or catalysts |

Biological Applications

1. Plant Defense Mechanisms

Research indicates that this compound plays a role in plant defense against herbivores and pathogens. It is involved in the production of volatile organic compounds that can deter pests.

2. Therapeutic Potential

Studies have shown that this compound exhibits anti-inflammatory and antimicrobial properties. For instance, it has been observed to modulate immune responses and may contribute to wound healing by promoting fibroblast migration and reducing oxidative stress.

Case Study: Anti-Inflammatory Activity

A study published in Molecules demonstrated that this compound reduced pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent .

Medicinal Applications

1. Antimicrobial Properties

this compound has shown efficacy against various microbial strains, suggesting its potential use in developing natural antimicrobial agents.

2. Insecticidal Activity

Research indicates that this compound exhibits insecticidal properties, making it a candidate for eco-friendly pest control methods .

| Application | Findings |

|---|---|

| Antimicrobial | Effective against multiple microbial strains |

| Insecticidal | Causes mortality in larvae at low concentrations |

Industrial Applications

1. Fragrance and Flavor Industry

Due to its distinctive aroma, this compound is used in formulating fragrances and flavors. Its presence in essential oils makes it valuable for perfumery.

2. Biotechnology

Biotechnological methods are employed to produce this compound through fermentation processes using genetically engineered microorganisms, allowing for sustainable production .

Mécanisme D'action

The mechanism of action of (+)-alpha-Funebrene involves its interaction with specific molecular targets, such as enzymes or receptors. In biological systems, it may modulate enzyme activity or receptor binding, leading to various physiological effects. The exact pathways and molecular targets can vary depending on the context and the specific biological system being studied.

Comparaison Avec Des Composés Similaires

(+)-alpha-Funebrene can be compared with other sesquiterpenes, such as:

Beta-Caryophyllene: Known for its anti-inflammatory properties and presence in essential oils.

Humulene: Found in hops and known for its distinctive aroma and potential therapeutic effects.

Farnesene: Another sesquiterpene with applications in fragrance and flavor industries.

The uniqueness of this compound lies in its specific structure and the resulting properties, which can differ significantly from those of other sesquiterpenes. Its distinct aroma and potential biological activities make it a compound of interest in various fields of research and industry.

Activité Biologique

(+)-alpha-Funebrene is a sesquiterpene that has garnered attention for its diverse biological activities. This compound is primarily found in various essential oils and has been studied for its potential applications in medicine, agriculture, and food industries. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

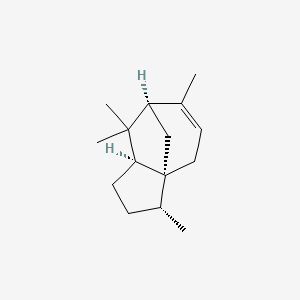

This compound is a bicyclic sesquiterpene with the molecular formula . Its structure contributes to its unique biological properties, making it a subject of interest in various scientific studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 204.36 g/mol |

| Boiling Point | 150-160 °C |

| Density | 0.88 g/cm³ |

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In studies involving essential oils containing this compound, it has shown effectiveness against bacteria and fungi, suggesting its potential as a natural preservative or therapeutic agent.

2. Anti-inflammatory Effects

This compound has been linked to anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This action may be beneficial in treating conditions characterized by chronic inflammation.

3. Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways, although further research is needed to establish its efficacy and safety in clinical settings.

4. Wound Healing Activity

The compound has shown promise in promoting wound healing by enhancing fibroblast proliferation and migration to the injury site. It also reduces oxidative stress, which is crucial for effective wound repair.

5. Insecticidal Activity

This compound has demonstrated insecticidal properties against agricultural pests, making it a candidate for use in sustainable pest management strategies.

The mechanisms through which this compound exerts its biological effects involve interaction with specific molecular targets, such as enzymes and receptors within biological systems. These interactions can lead to modulation of enzyme activity or receptor binding, resulting in various physiological effects.

Table 2: Summary of Biological Activities

Comparative Analysis with Similar Compounds

Comparing this compound with other sesquiterpenes reveals distinct differences in their biological activities:

Table 3: Comparison with Other Sesquiterpenes

| Compound | Biological Activity | Notable Uses |

|---|---|---|

| Beta-Caryophyllene | Anti-inflammatory | Pain relief |

| Humulene | Antimicrobial, anti-cancer | Food preservation |

| Farnesene | Insect repellent | Agricultural applications |

Case Study 1: Antimicrobial Efficacy

A study conducted on the essential oil from cedarwood revealed that this compound was effective against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a natural antimicrobial agent .

Case Study 2: Wound Healing

In vitro experiments showed that treatment with this compound enhanced fibroblast migration and reduced inflammatory markers in wound healing models, suggesting its application in dermatological formulations .

Propriétés

IUPAC Name |

(1R,2R,5S,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12-,13+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAQOCYXUMOFCW-GUIRCDHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC=C(C(C3)C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]13CC=C([C@@H](C3)C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424912 | |

| Record name | (+)-alpha-Funebrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50894-66-1 | |

| Record name | (+)-alpha-Funebrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.